

Mass Spectrometry-Based Proteomics Confirms High Selectivity of CDK4 Degradar BSJ-04-132

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Compound of Interest

Compound Name: BSJ-04-132

Cat. No.: B15621716

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A quantitative proteomic analysis of the PROTAC degrader **BSJ-04-132** demonstrates its exceptional selectivity for Cyclin-Dependent Kinase 4 (CDK4), offering a significant advantage over other multi-kinase targeting alternatives. This guide provides a comparative analysis of **BSJ-04-132**'s performance against related compounds, supported by detailed experimental data and protocols for researchers in drug discovery and development.

BSJ-04-132 is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of CDK4, a key regulator of cell cycle progression.^[1] Its selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Mass spectrometry-based proteomics has been employed to provide an unbiased, proteome-wide assessment of **BSJ-04-132**'s specificity.

Comparative Selectivity Analysis

To evaluate the selectivity of **BSJ-04-132**, a quantitative mass spectrometry-based proteomic study was conducted in Molt4 cells. The degradation profiles of **BSJ-04-132** and three other related PROTAC degraders, BSJ-02-162 (a dual CDK4/6 and IKZF1/3 degrader), BSJ-03-204 (a dual CDK4/6 degrader), and BSJ-03-123 (a selective CDK6 degrader), were compared after treatment at a concentration of 250 nM for 5 hours.^[1]

The results, summarized in the table below, highlight the distinct selectivity profiles of these compounds.

Compound	Target(s)	CDK4 Degradatio n (Fold Change)	CDK6 Degradatio n (Fold Change)	IKZF1 Degradatio n (Fold Change)	IKZF3 Degradatio n (Fold Change)
BSJ-04-132	Selective CDK4	~1.9	No significant change	No significant change	No significant change
BSJ-02-162	Dual CDK4/6, IKZF1/3	Significant Loss	Significant Loss	Significant Loss	Significant Loss
BSJ-03-204	Dual CDK4/6	Significant Loss	Significant Loss	No significant change	No significant change
BSJ-03-123	Selective CDK6	No significant change	Significant Loss	No significant change	No significant change

Data sourced from quantitative proteomic analysis in Molt4 cells.^[1] "Significant Loss" indicates that the protein was identified as a target for degradation in the study, though the exact fold change was not specified in the primary search results. The ~1.9-fold change for CDK4 with **BSJ-04-132** indicates a substantial reduction in protein abundance.

This data clearly illustrates that while other compounds induce the degradation of multiple proteins, **BSJ-04-132** maintains a high degree of selectivity for CDK4.^[1]

Experimental Protocols

The following is a detailed methodology for the mass spectrometry-based proteomics experiment used to assess the selectivity of **BSJ-04-132** and its alternatives.

1. Cell Culture and Treatment:

- Cell Line: Molt4 cells were cultured under standard conditions.
- Compound Treatment: Cells were treated with 250 nM of **BSJ-04-132**, BSJ-02-162, BSJ-03-204, or BSJ-03-123 for 5 hours. A DMSO-treated control group was also included.

2. Sample Preparation and Protein Digestion:

- **Cell Lysis:** Cells were harvested and lysed in a buffer containing urea to denature proteins.
- **Reduction and Alkylation:** Proteins were reduced with dithiothreitol (DTT) and alkylated with iodoacetamide to prevent disulfide bond reformation.
- **Protein Digestion:** Proteins were digested overnight with trypsin to generate peptides.

3. Tandem Mass Tag (TMT) Labeling:

- Peptides from each treatment condition were labeled with distinct isobaric TMT reagents according to the manufacturer's protocol. This allows for the relative quantification of peptides from different samples in a single mass spectrometry run.

4. High-pH Reversed-Phase Fractionation:

- The TMT-labeled peptide mixture was fractionated using high-pH reversed-phase chromatography to reduce sample complexity and increase proteome coverage.

5. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

- **Instrumentation:** Analysis was performed on a high-resolution Orbitrap mass spectrometer.
- **Chromatography:** Peptides were separated using a nano-flow liquid chromatography system with a gradient of acetonitrile.
- **Mass Spectrometry:** The mass spectrometer was operated in a data-dependent acquisition mode. Full MS scans were acquired in the Orbitrap, followed by higher-energy collisional dissociation (HCD) of the most intense precursor ions for MS/MS analysis.

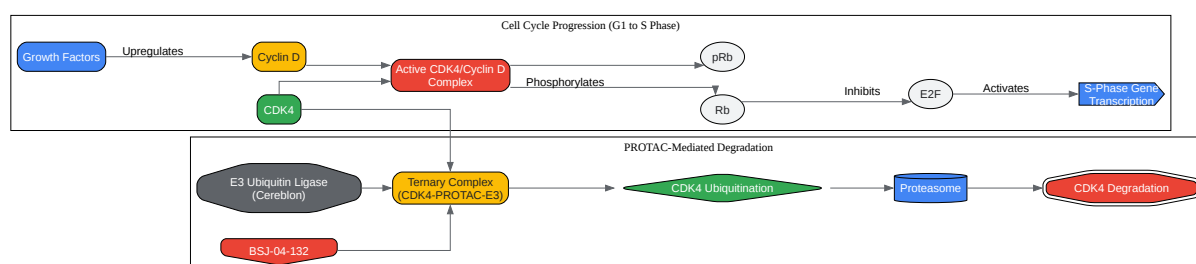
6. Data Analysis:

- **Database Search:** The raw MS/MS data was searched against a human protein database using a search engine (e.g., Sequest, Mascot) to identify peptides and proteins.
- **Quantification:** The relative abundance of proteins across the different treatment conditions was determined by analyzing the reporter ion intensities from the TMT labels.

- **Statistical Analysis:** Statistical analysis was performed to identify proteins that were significantly degraded upon treatment with each compound.

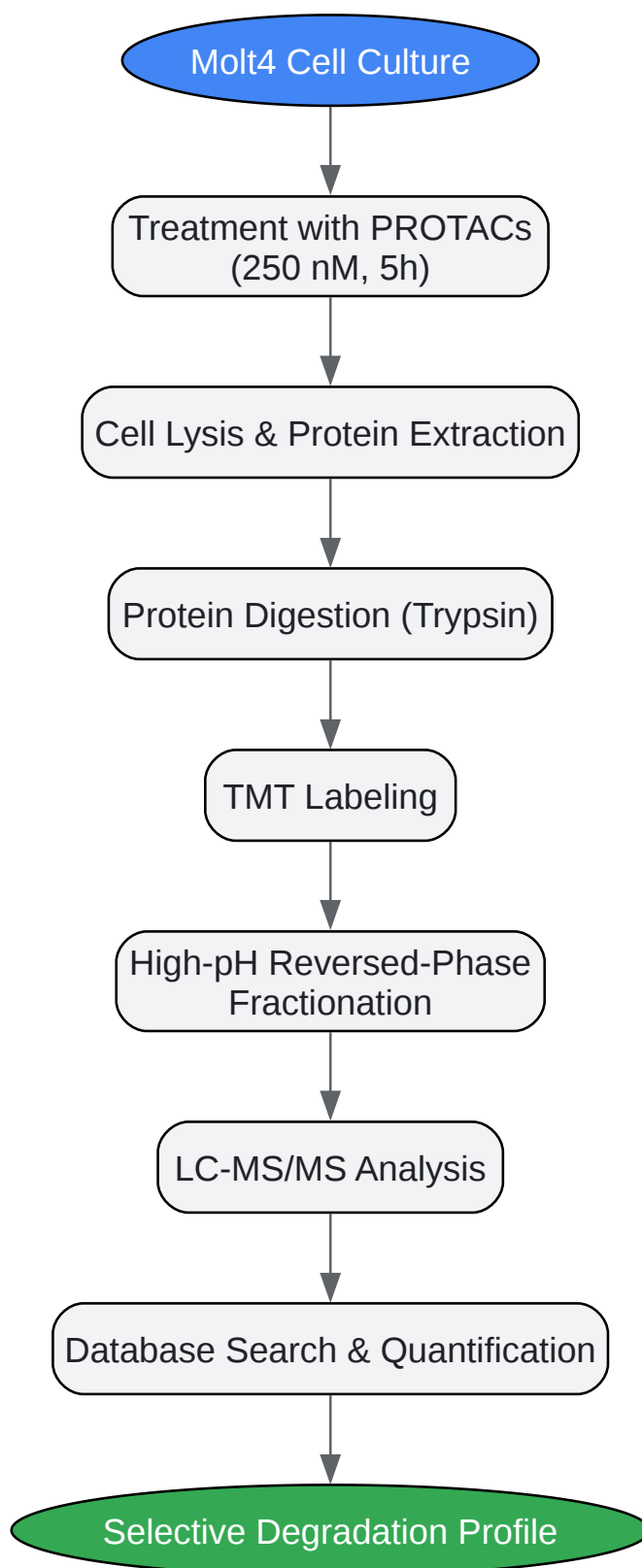
Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and the experimental design, the following diagrams were generated.



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Caption: CDK4 signaling pathway and PROTAC-mediated degradation.



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Caption: Mass spectrometry-based proteomics workflow.

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References

- 1. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
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